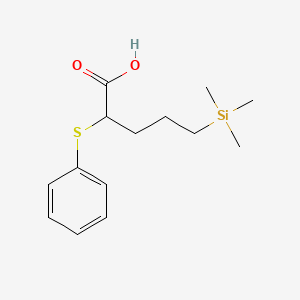
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is an organic compound that features both a phenylsulfanyl group and a trimethylsilyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Scientific Research Applications
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid depends on its specific application. In general, the phenylsulfanyl group can interact with various molecular targets through sulfur-based chemistry, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)pentanoic acid: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
5-(Trimethylsilyl)pentanoic acid:
Uniqueness
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of diverse applications in various fields.
Properties
CAS No. |
88729-71-9 |
|---|---|
Molecular Formula |
C14H22O2SSi |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
2-phenylsulfanyl-5-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C14H22O2SSi/c1-18(2,3)11-7-10-13(14(15)16)17-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,15,16) |
InChI Key |
MDZNIEZJBGFSLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCC(C(=O)O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
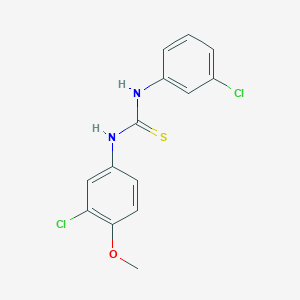
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
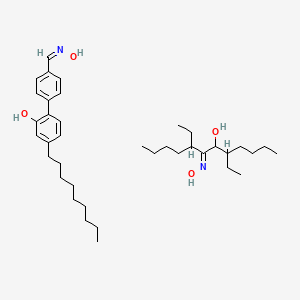
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
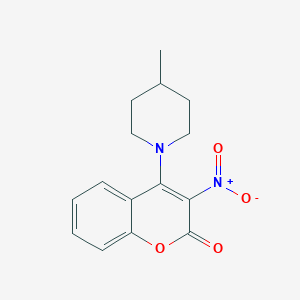
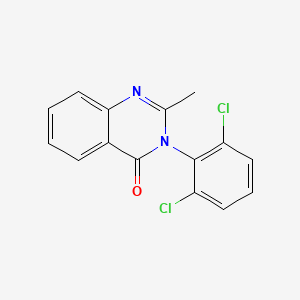
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)


